N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its versatile applications in scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides and amines.
Final Coupling: The final step involves coupling the quinoxaline and pyrazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.
Scientific Research Applications
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Uniqueness
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its quinoxaline core and pyrazole ring provide a versatile platform for further functionalization, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-26-14-16(13-22-26)29(27,28)25-20-19(21-12-11-15-7-3-2-4-8-15)23-17-9-5-6-10-18(17)24-20/h5-7,9-10,13-14H,2-4,8,11-12H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYPKRFOFVYOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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